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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364

Introduction: 4-Methoxynicotinaldehyde, also known as 4-methoxy-3-pyridinecarboxaldehyde
(CAS No. 82257-15-6), is a versatile heterocyclic building block in medicinal chemistry.[1][2][3]
[4] Its unique structure, featuring a pyridine ring substituted with a methoxy group and a
reactive aldehyde, makes it a valuable precursor for the synthesis of a diverse range of
complex molecules with potential therapeutic applications. The methoxypyridine motif is a
common feature in many biologically active compounds, contributing to improved
pharmacological properties. The aldehyde functionality serves as a convenient handle for
various chemical transformations, allowing for the construction of diverse molecular libraries for
drug discovery programs. While direct biological profiling of 4-Methoxynicotinaldehyde is
limited, its utility is primarily demonstrated through the synthesis of derivatives targeting
significant biological pathways implicated in various diseases.

Application Notes

The methoxypyridine core is a recognized pharmacophore in modern drug discovery, and its
incorporation into molecular scaffolds has led to the development of potent and selective
therapeutic agents. 4-Methoxynicotinaldehyde serves as a key starting material for
introducing this valuable moiety.

Precursor for Gamma-Secretase Modulators in
Alzheimer's Disease
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The methoxypyridine scaffold has been successfully incorporated into the design of gamma-
secretase modulators (GSMs), a promising class of therapeutic agents for the treatment of
Alzheimer's disease.[5][6][7] These modulators aim to allosterically alter the activity of y-
secretase, an enzyme complex involved in the production of amyloid-beta (APB) peptides, to
favor the generation of shorter, less aggregation-prone AP species over the neurotoxic Ap42
form.[8][9] The synthesis of certain GSMs involves the use of methoxypyridine-containing
intermediates, highlighting the potential of 4-Methoxynicotinaldehyde as a starting point for
novel GSMs.[5][6]

Synthesis of PIBK/ImMTOR Dual Inhibitors for Cancer
Therapy

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling
pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is
a hallmark of many cancers.[10][11][12] Dual inhibitors targeting both PI3K and mTOR have
emerged as a promising strategy to overcome resistance mechanisms and improve therapeutic
outcomes.[13] Several potent PI3K/mTOR inhibitors feature a methoxypyridine core in their
structure.[11] 4-Methoxynicotinaldehyde can be utilized as a precursor to synthesize novel
sulfonamide methoxypyridine derivatives with potential dual inhibitory activity against PI3K and
mTOR.[11]

Table 1: Representative PISBK/mTOR Dual Inhibitors with a Pyridine Moiety
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Data for Omipalisib is presented as Ki values. Data for Voxtalisib and Apitolisib is not specified
with IC50 values in the provided search results. Data for 22c is from a study on sulfonamide
methoxypyridine derivatives.[11]

Experimental Protocols

The aldehyde group of 4-Methoxynicotinaldehyde is amenable to a wide range of chemical
transformations, making it a versatile starting material for building molecular complexity. Below
are detailed protocols for two key reactions.

Protocol 1: Reductive Amination for the Synthesis of
Amine Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of
secondary and tertiary amines.[14][15][16][17] This one-pot procedure involves the reaction of
an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the
corresponding amine.

Materials:

» 4-Methoxynicotinaldehyde
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e Primary or secondary amine of choice

e Sodium triacetoxyborohydride (NaBH(OACc)3) or Sodium cyanoborohydride (NaBHsCN)

e 1,2-Dichloroethane (DCE) or Methanol (MeOH)

» Acetic acid (optional, as a catalyst)

e Saturated aqueous sodium bicarbonate solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware and magnetic stirrer

Procedure:

» To a solution of 4-Methoxynicotinaldehyde (1.0 mmol) in DCE (10 mL), add the desired
amine (1.1 mmol).

« If the amine is a salt, add one equivalent of a non-nucleophilic base like triethylamine to
liberate the free amine.

e For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine
formation.

 Stir the mixture at room temperature for 1-2 hours.

¢ Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

o Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
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o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

e The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the
Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-
carbon bonds, particularly for the synthesis of biaryl compounds.[18][19][20][21] While the
aldehyde group itself is not directly involved, it can be protected if necessary, or the coupling
can be performed on a halogenated precursor to 4-Methoxynicotinaldehyde, followed by
introduction of the aldehyde. Assuming a bromo-substituted 4-methoxynicotinaldehyde is
available, the following protocol can be applied.

Materials:

o Bromo-substituted 4-methoxynicotinaldehyde (e.g., 2-bromo-4-methoxynicotinaldehyde)
» Aryl or heteroaryl boronic acid or boronate ester

» Palladium catalyst (e.g., Pd(dppf)Clz, Pd(PPhs)a4)

e Base (e.g., K2COs, Cs2C03)

e Solvent (e.g., Dioxane, Toluene, DMF) and water

» Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:

e In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the
bromo-substituted 4-methoxynicotinaldehyde (1.0 mmol), the boronic acid/ester (1.2
mmol), and the base (2.0 mmol).

¢ Add the palladium catalyst (0.02-0.05 mmol).

e Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).
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» Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by
TLC or LC-MS.

o After completion, cool the reaction to room temperature and dilute with water.
o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Visualizations
Synthetic Workflow for Amine Derivatives
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Caption: General workflow for the synthesis of amine derivatives from 4-
Methoxynicotinaldehyde.
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Caption: Inhibition of the PISBK/mTOR signaling pathway by a hypothetical 4-
Methoxynicotinaldehyde derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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